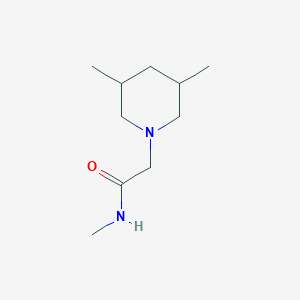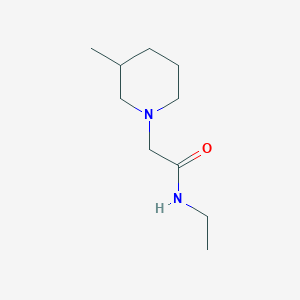![molecular formula C22H20N4O3 B7566213 N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ has been found to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.
Mécanisme D'action
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide inhibits the activity of NF-κB by binding to the p50 subunit of the transcription factor. This prevents the translocation of NF-κB from the cytoplasm to the nucleus, where it activates the expression of genes involved in inflammation, immunity, and cell survival. By inhibiting NF-κB, N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits the proliferation and survival of cancer cells, and suppresses the production of autoantibodies in autoimmune disorders.
Biochemical and Physiological Effects
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide has been found to have several biochemical and physiological effects, including inhibition of NF-κB activity, reduction of pro-inflammatory cytokine and chemokine production, inhibition of cancer cell growth and survival, and suppression of autoantibody production in autoimmune disorders. N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide has also been found to have anti-angiogenic effects, which could potentially be useful in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide is its specificity for NF-κB inhibition, which allows for targeted inhibition of this transcription factor without affecting other cellular processes. N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide has also been found to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide has limited solubility in water, which could pose challenges for its use in in vivo experiments.
Orientations Futures
For N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide research include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Additional studies are also needed to understand the optimal dosing and administration of N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide, as well as its potential side effects. Finally, further research is needed to develop more efficient synthesis methods for N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide and to improve its solubility in water for use in in vivo experiments.
Méthodes De Synthèse
The synthesis of N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide involves several steps, starting with the reaction of 4-chloroquinoline with N-methylpiperazine to produce N-methyl-4-chloroquinoline. This intermediate is then reacted with 4-(3-oxopiperazine-1-carbonyl)benzaldehyde to produce N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide has been extensively studied in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide has been found to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide has also been studied for its potential therapeutic applications in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. In autoimmune disorders, N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide has been found to suppress the production of autoantibodies and reduce the severity of disease symptoms.
Propriétés
IUPAC Name |
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20-14-26(12-11-24-20)22(29)16-7-5-15(6-8-16)13-25-21(28)18-9-10-23-19-4-2-1-3-17(18)19/h1-10H,11-14H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVTXEHFAQLPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)
![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)


![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)

![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)